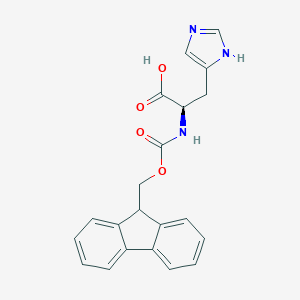

FMOC-D-HIS-OH

説明

Nalpha-Fmoc-D-histidine is a biochemical used for proteomics research . It has a molecular formula of C21H19N3O4 and a molecular weight of 377.4 .

Synthesis Analysis

The synthesis of histidine-containing peptides can be achieved through aqueous microwave-assisted solid-phase peptide synthesis using the Fmoc strategy . This method uses water-dispersible 9-fluorenylmethoxycarbonyl-amino acid nanoparticles and is an organic solvent-free, environmentally friendly method for chemical peptide synthesis .Molecular Structure Analysis

The molecular structure of Nalpha-Fmoc-D-histidine is represented by the formula C21H19N3O4 .Chemical Reactions Analysis

Histidine can modulate the assembly behavior of Fmoc diphenylalanine peptide (Fmoc–F–F) and induce enzyme-like catalysis . The presence of histidine rearranges the structure of Fmoc–F–F to assemble nano filaments, resulting in the formation of an active site to mimic peroxidase-like activity that catalyzes ROS generation .Physical And Chemical Properties Analysis

Nalpha-Fmoc-D-histidine appears as an off-white solid . It has a molecular weight of 377.4 . It should be stored at temperatures between -5 °C and 5 °C .科学的研究の応用

固相ペプチド合成 (SPPS)

FMOC-D-HIS-OHは、SPPSにおけるビルディングブロックとして一般的に使用されます。 カップリング反応およびエステル化反応中のラセミ化を最小限に抑えながら、ペプチドへのヒスチジン残基の組み込みを可能にします .

ハイドロゲルの形成

this compoundを含むFMOC誘導体化アミノ酸は、自己支持型ハイドロゲルを構築するために使用されます。 これらのハイドロゲルは、生体適合性と構造的特性により、潜在的な生体医用用途を有しています .

ラセミ化の最小化

この化合物は、特にテストペプチドの製造において、ヒスチジン残基のラセミ化を最小限に抑えることが重要なプロセスで合成および使用されます .

生体医用用途

this compoundから形成された自己支持型ハイドロゲルは、組織工学やドラッグデリバリーシステムなどのさまざまな生体医用用途に使用できます .

構造研究

this compoundベースのハイドロゲルは、アミロイド線維に似た超微細構造と寸法について研究することができます。これは、タンパク質の誤った折り畳みによる病気についての洞察を提供します .

材料科学

この化合物は、安定な構造を形成する能力により、特定の特性を持つ新しい材料を作成するための材料科学において価値があります .

Safety and Hazards

将来の方向性

Nalpha-Fmoc-D-histidine is a valuable resource for research in the post-genomic world . Its many beneficial attributes allow for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . It’s also used in proteomics research , indicating its potential in the field of protein study and manipulation.

作用機序

Target of Action

The primary target of Fmoc-D-His is the amine group of amino acids . The Fmoc group is frequently used as a protecting group for amines, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a protecting group for the amine group of amino acids during peptide synthesis . It is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The fmoc group’s stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid has been noted . This stability suggests that the Fmoc group may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Result of Action

The primary result of Fmoc-D-His’s action is the formation of protected peptides during peptide synthesis . The Fmoc group protects the amine group of amino acids, allowing for the efficient synthesis of complex peptides .

Action Environment

The action of Fmoc-D-His is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the efficacy and stability of Fmoc-D-His. Additionally, the Fmoc group is stable to treatment with TFA and hydrogen bromide/acetic acid, suggesting that it may also be stable under acidic conditions .

生化学分析

Biochemical Properties

In biochemical reactions, FMOC-D-HIS-OH plays a crucial role as a building block in peptide synthesis . The Fmoc group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process is essential in the formation of peptides, as it provides protection against racemization and by-product formation .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. As a building block in this process, this compound contributes to the formation of peptides that can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group in this compound is base-labile, meaning it can be rapidly removed by a base . This property allows for the controlled assembly and disassembly of peptides during synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. The Fmoc group in this compound is stable under certain conditions, which is crucial for its role in peptide synthesis . It can be rapidly removed by a base, such as piperidine .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . In this process, this compound interacts with other amino acids, enzymes, and cofactors to form peptides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis. As a building block in this process, this compound is transported to the site of peptide synthesis where it interacts with other molecules to form peptides .

Subcellular Localization

The subcellular localization of this compound is related to its role in peptide synthesis. During this process, this compound is typically localized at the site of peptide synthesis . The exact subcellular localization can vary depending on the specific cellular context and the other molecules involved in the synthesis process.

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRPVCUJLVXZPW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427162 | |

| Record name | Nalpha-Fmoc-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157355-79-8 | |

| Record name | Nalpha-Fmoc-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。